![molecular formula C7H12N2O B2614325 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one CAS No. 1474024-25-3](/img/structure/B2614325.png)
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is also known by its CAS number 1310717-00-0 .
Molecular Structure Analysis
The molecular structure of “1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one” consists of a seven-membered ring with two nitrogen atoms and an ethanone group attached to it .Scientific Research Applications
RET Kinase Inhibition
This compound is a derivative of 3,6-diazabicyclo[3.1.1]heptane and has been identified as a potent inhibitor of RET kinase. RET (rearranges during transfection) is a Receptor Tyrosine Kinase (RTK) that activates multiple downstream pathways for cell proliferation and survival . The compound exhibits excellent activity at both kinase level and cell level, and has good efficacy .
Treatment of Diseases Related to RET Kinase
The compound has been used in the preparation of a medicament for treating diseases related to RET kinase and/or mutant RET kinase . These diseases include Medullary Thyroid Cancer (MTC), papillary thyroid Cancer, Lung Adenocarcinoma (LAD), and non-small cell lung Cancer (NSCLC) .
Excellent Pharmacokinetic Properties
The compound has excellent pharmacokinetic properties, which means it is well absorbed and distributed within the body, and is metabolized and excreted efficiently .
Selectivity
The compound has excellent selectivity, meaning it can selectively inhibit RET kinase without significantly affecting other kinases .
Fewer Toxic Side Effects
The compound has fewer toxic side effects, making it a safer option for therapeutic use .
Ligand for Opioid Receptors
The compound has been synthesized as a novel ligand for the opioid receptors . This suggests potential applications in pain management and addiction treatment.
properties
IUPAC Name |
1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-6-2-7(9)4-8-3-6/h6-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSOELZDRRIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.